molecular formula C20H16BrN5O3 B2490443 2-[1-(4-bromophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide CAS No. 1894995-32-4

2-[1-(4-bromophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide

Katalognummer B2490443
CAS-Nummer: 1894995-32-4
Molekulargewicht: 454.284
InChI-Schlüssel: BSIUZSZISJWAHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to a broader category of pyrazolopyrimidines, which have been extensively studied for their diverse biological activities. The structural uniqueness of these compounds, featuring a pyrazolo[3,4-d]pyrimidin-5-yl moiety, suggests potential for significant biological interactions, underlining the importance of detailed synthesis and property analysis.

Synthesis Analysis

The synthesis of pyrazolopyrimidin-5-yl acetamide derivatives involves multi-step organic reactions, starting from key intermediates such as methyl 3-methoxy-5-methylbenzoate. These steps may include acetylation, alkylation, and cycloaddition reactions to introduce various functional groups critical for biological activity. One approach described the synthesis of related compounds, highlighting the importance of selecting appropriate aryloxy groups attached to the pyrimidine ring for anticancer activity evaluation (Al-Sanea et al., 2020).

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

Synthesis, Anti-Inflammatory, and Ulcerogenicity Studies This research involves the synthesis of new pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives and their subsequent evaluation for anti-inflammatory activity and ulcerogenic effects. The compounds, which include 2-[1-(4-bromophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide, were assessed using the carrageenan-induced paw edema test in rats. Some derivatives showed notable anti-inflammatory activity, comparable to indomethacin, a reference drug, with minimal ulcerogenic effects. The study underlines the influence of lipophilicity on the biological response of these compounds (El-Tombary, 2013).

Peripheral Benzodiazepine Receptor Study Another study focused on the synthesis and biological evaluation of fluoroethoxy and fluoropropoxy substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines for studying the peripheral benzodiazepine receptor (PBR) using positron emission tomography (PET). Compounds synthesized demonstrated high in vitro affinity and selectivity for PBRs. The radiolabeled compounds showed distribution patterns in rats that paralleled the known localization of PBRs, indicating their potential as imaging agents for PBR expression in neurodegenerative disorders (Fookes et al., 2008).

Pharmaceutical Applications

Psoriasis Treatment An investigation into the treatment of psoriasis identified a potent FMS-like tyrosine kinase 3 (FLT3) inhibitor, showcasing significant antipsoriatic effects in a mouse model. The compound displayed no recurrence of symptoms post-treatment, making it a promising candidate for psoriasis treatment. The study also delved into the detailed mechanisms of action of the compound (Li et al., 2016).

Diagnostic and Imaging Applications

Novel Radioligand for Vasopressin V1B Receptor The study on TASP0434299, a pyridopyrimidin-4-one derivative, highlighted its potential as a radioligand for the vasopressin V1B receptor. Exhibiting high binding affinities and antagonistic activity, the compound showed promising results in both in vitro and in vivo studies. The capability of radiolabeled TASP0434299 to selectively quantify the V1B receptor in vivo positions it as a potential clinical biomarker for monitoring V1B receptor levels in diseases (Koga et al., 2016).

Eigenschaften

IUPAC Name

2-[1-(4-bromophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrN5O3/c1-29-17-5-3-2-4-16(17)24-18(27)11-25-12-22-19-15(20(25)28)10-23-26(19)14-8-6-13(21)7-9-14/h2-10,12H,11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSIUZSZISJWAHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(4-bromophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.